molecular formula C19H14FN3OS B2873646 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide CAS No. 897464-70-9

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide

Cat. No.: B2873646
CAS No.: 897464-70-9
M. Wt: 351.4
InChI Key: VDZGHGLKNXBRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an imidazo[2,1-b]thiazole core with a fluorophenyl and phenylacetamide moiety, making it a candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. A common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction mixture is usually heated in a solvent like benzene for 2-4 hours, leading to the formation of the desired imidazo[2,1-b]thiazole system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide stands out due to its unique combination of a fluorophenyl group and an imidazo[2,1-b]thiazole core, which contributes to its diverse biological activities and potential therapeutic applications.

Biological Activity

The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide is part of a broader class of imidazo[2,1-b]thiazole derivatives known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects on cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C20H15FN4S
  • Molecular Weight : 362.42 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with imidazo[2,1-b]thiazole scaffolds exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit focal adhesion kinase (FAK), which is crucial in cancer cell migration and survival .
  • Cell Cycle Arrest and Apoptosis Induction : Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression .
  • Antiviral Activity : Some derivatives have shown moderate antiviral properties against RNA viruses, suggesting a potential role in treating viral infections .

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives:

Cell Line IC50 Value (μM) Effect Observed
MDA-MB-231 (Breast)1.65Induces apoptosis and cell cycle arrest
A431 (Skin)2.0Inhibits proliferation and migration
H1299 (Lung)3.5Significant reduction in cell viability

These findings suggest that the compound may be particularly effective against breast cancer cells, as evidenced by its ability to induce apoptosis and halt cell cycle progression at the G0/G1 phase .

Antimicrobial and Antiviral Properties

Imidazo[2,1-b]thiazole derivatives have also been evaluated for their antimicrobial and antiviral activities:

  • Antiviral Testing : Certain derivatives exhibited EC50 values against vesicular stomatitis virus, indicating potential as antiviral agents .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, supporting their use in infectious disease management .

Study on FAK Inhibition

A study focused on new imidazo[2,1-b][1,3,4]thiadiazole compounds demonstrated significant inhibition of FAK phosphorylation in pancreatic cancer models. The results indicated that these compounds could enhance the efficacy of existing chemotherapeutics like gemcitabine by increasing the expression of key transporters involved in drug uptake .

Evaluation of Antitumor Activity

In another study assessing a series of imidazo[2,1-b]thiazole derivatives, compounds were evaluated for their cytotoxic effects on mesothelioma cell lines. The most promising candidates showed IC50 values ranging from 0.59 to 2.81 μM and were associated with reduced phospho-FAK levels .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c20-14-8-6-13(7-9-14)17-11-23-16(12-25-19(23)22-17)10-18(24)21-15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZGHGLKNXBRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.